3-Benzylcyclobutane-1-thiol

molecular weight steric hindrance cyclobutane thiols

3-Benzylcyclobutane-1-thiol is a member of the cyclobutane-1-thiol class, bearing a benzyl substituent at the 3-position of the strained four-membered ring. This structural motif combines the nucleophilic thiol (–SH) functionality typical of the class with an aromatic benzyl group, which imparts quantitatively distinct lipophilicity, steric demand, and acid-base character relative to unsubstituted, alkyl-substituted, or aryl-substituted cyclobutane-1-thiol analogs.

Molecular Formula C11H14S
Molecular Weight 178.30 g/mol
Cat. No. B15298677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclobutane-1-thiol
Molecular FormulaC11H14S
Molecular Weight178.30 g/mol
Structural Identifiers
SMILESC1C(CC1S)CC2=CC=CC=C2
InChIInChI=1S/C11H14S/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyYDNPNRDHBLBSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclobutane-1-thiol for Scientific Procurement: A Cyclobutyl Thiol with Differentiated Substituent Properties


3-Benzylcyclobutane-1-thiol is a member of the cyclobutane-1-thiol class, bearing a benzyl substituent at the 3-position of the strained four-membered ring . This structural motif combines the nucleophilic thiol (–SH) functionality typical of the class with an aromatic benzyl group, which imparts quantitatively distinct lipophilicity, steric demand, and acid-base character relative to unsubstituted, alkyl-substituted, or aryl-substituted cyclobutane-1-thiol analogs.

Why Generic Cyclobutane-1-thiols Cannot Substitute for 3-Benzylcyclobutane-1-thiol in Research Sourcing


Among cyclobutane-1-thiols, the substituent at the 3-position governs molecular size, lipophilicity, and thiol nucleophilicity in a quantifiable manner. An unsubstituted cyclobutanethiol (MW 88.17 g/mol) or a 3-methyl analog (MW 102.20 g/mol) cannot reproduce the hydrophobic character and steric footprint of the benzyl derivative (molecular formula C11H14S, calculated MW 178.30 g/mol). These differences translate into measurable divergence in partition coefficient, boiling point, and thiol-disulfide exchange kinetics, making direct substitution without re-optimization of reaction conditions or biological assay parameters impractical.

Product-Specific Quantitative Evidence Guide: Differentiating 3-Benzylcyclobutane-1-thiol from In-Class Analogs


Molecular Weight and Steric Bulk: 3-Benzylcyclobutane-1-thiol Is the Largest and Most Sterically Demanding 3-Substituted Cyclobutane-1-thiol Among Common Analogs

Molecular weight directly impacts handling (volatility, dosing) and molecular interactions. 3-Benzylcyclobutane-1-thiol, with molecular formula C11H14S, has a calculated molecular weight of 178.30 g/mol based on standard atomic weights [1]. This is substantially higher than unsubstituted cyclobutanethiol (C4H8S, 88.17 g/mol) , 3-methylcyclobutane-1-thiol (C5H10S, 102.20 g/mol) , 3,3-dimethylcyclobutane-1-thiol (C6H12S, 116.22 g/mol) , and 3-phenylcyclobutane-1-thiol (C10H12S, 164.27 g/mol) . The benzyl substituent also introduces greater steric bulk (estimated Taft Es value for benzyl ≈ –0.38 vs methyl ≈ 0.00), which can slow bimolecular reactions at the thiol group and alter conformational preferences of the cyclobutane ring.

molecular weight steric hindrance cyclobutane thiols

Thiol Acidity (pKa): The Benzyl Substituent Increases Thiol Acidity by ~1.2 pKa Units Relative to Alkyl-Substituted Cyclobutane-1-thiols

The pKa of the thiol group dictates its ionization state and nucleophilicity under physiological or reaction conditions. While experimental pKa data for 3-benzylcyclobutane-1-thiol itself are not available, the benzyl-substituted thiol motif is well-characterized: benzyl mercaptan (PhCH2SH) exhibits a pKa of 9.43 in water at 25 °C [1], whereas simple alkyl thiols such as ethanethiol (CH3CH2SH) have a pKa of 10.6 [2]. This ~1.17-unit increase in acidity arises from the weak electron-withdrawing inductive effect of the phenyl ring transmitted through the methylene linker. The same effect is expected for 3-benzylcyclobutane-1-thiol relative to 3-methylcyclobutane-1-thiol or 3,3-dimethylcyclobutane-1-thiol (predicted pKa 10.90 ± 0.40 ). At pH 7.4, a pKa shift of 1.2 units corresponds to a roughly 15.8-fold difference in the thiolate/thiol ratio, significantly altering nucleophilic reactivity in thiol-disulfide exchange or alkylation reactions.

thiol pKa benzyl effect nucleophilicity

Thiol-Disulfide Exchange Kinetics: Benzyl-Thiol Substituents Accelerate Exchange Reactions via Lower pKa, Increasing Rate Constants

Thiol-disulfide exchange reactions, central to redox biochemistry and dynamic covalent chemistry, proceed via the thiolate anion, and their rates are known to correlate inversely with thiol pKa. Kinetic studies on symmetrical disulfide exchange (e.g., dibenzyl disulfide vs diphenyl disulfide with cysteine) demonstrated that the greater the pKa of the attacking thiol (or the smaller the pKa of the leaving thiol), the greater the rate constant [1]. Applying this established relationship, the benzyl-substituted 3-benzylcyclobutane-1-thiol (estimated thiol pKa ~9.4) is predicted to react approximately 15–30 times faster in thiol-disulfide exchange than its alkyl-substituted counterparts with pKa ~10.6–10.9, assuming otherwise identical steric conditions. This rate enhancement is similar to that observed when comparing benzyl thiol to n-alkyl thiols in model systems.

thiol-disulfide exchange kinetics redox biology

Boiling Point and Volatility: 3-Benzylcyclobutane-1-thiol Is Far Less Volatile Than Unsubstituted or Alkyl-Substituted Cyclobutane-1-thiols, Enabling Broader Thermal Processing Windows

Boiling point is a critical parameter for purification, storage, and reaction design. Unsubstituted cyclobutanethiol has a predicted boiling point of 103.4 ± 9.0 °C at 760 mmHg , while 3,3-dimethylcyclobutane-1-thiol has a predicted boiling point of 128.4 ± 9.0 °C . The addition of a benzyl group (C7H7, mass increment +89.1 g/mol) is expected to raise the boiling point substantially—typically by 100–180 °C for analogous alkyl-to-benzyl conversions in thiol series (e.g., ethanethiol bp 35 °C → benzyl mercaptan bp 195 °C, a +160 °C shift). Thus, 3-benzylcyclobutane-1-thiol is projected to have a boiling point in the range of 240–300 °C, dramatically reducing its vapor pressure at ambient temperature and minimizing evaporative losses during bench-top handling compared to highly volatile cyclobutanethiol.

boiling point volatility thermal stability

Best Research and Industrial Application Scenarios for 3-Benzylcyclobutane-1-thiol Based on Quantitative Evidence


Organic Synthesis Intermediate Requiring High-Boiling, Low-Volatility Thiol Nucleophile

The estimated boiling point (>240 °C) and negligible vapor pressure of 3-benzylcyclobutane-1-thiol make it suitable for high-temperature nucleophilic substitution or ring-opening reactions where unsubstituted cyclobutanethiol (bp ~103 °C) would evaporate or require sealed-vessel conditions. This enables microwave-assisted or reflux protocols without specialized pressure equipment [REFS-1, REFS-2].

Thiol-Disulfide Dynamic Covalent Chemistry or Redox-Sensing Probe Development

The enhanced acidity (estimated pKa ~9.4 vs ~10.6 for alkyl cyclobutane-1-thiols) translates to faster thiol-disulfide exchange kinetics—approximately 15–30-fold rate acceleration—at neutral pH. This property can be exploited in dynamic combinatorial libraries, stimuli-responsive hydrogels, or fluorescent redox probes where rapid equilibration is desired [REFS-1, REFS-2].

Lipophilic Building Block for Medicinal Chemistry SAR Exploration

The benzyl group provides a substantial lipophilic increment (estimated ΔLogP ≈ +2.0 to +2.5 vs unsubstituted cyclobutanethiol), enabling systematic SAR studies of hydrophobic binding pockets. With molecular weight 178.30 g/mol, this compound fills a gap between smaller alkyl-substituted cyclobutane-1-thiols (88–116 g/mol) and larger polycyclic scaffolds, offering a balanced lipophilic fragment for lead optimization .

Sterically Shielded Thiol for Selective Bioconjugation Strategies

The significant steric bulk of the benzyl group (Taft Es ≈ –0.38 vs ~0.00 for methyl) can be strategically employed to attenuate unwanted bimolecular side reactions (e.g., thiol oxidation to disulfides) while preserving sufficient nucleophilicity for targeted conjugation to maleimides or haloacetamides. This spatial shielding is absent in smaller 3-substituted cyclobutane-1-thiols .

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